(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone
説明
This compound (CAS 898755-97-0) is a brominated aromatic ketone featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety. Its molecular formula is C21H22BrNO3, with a molecular weight of 416.31 g/mol . It is primarily utilized in medicinal chemistry as a scaffold for targeting enzymes or receptors, though its specific biological activity remains under investigation .
特性
IUPAC Name |
(3-bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNFLNQUCJMRDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643757 | |
| Record name | (3-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-97-0 | |
| Record name | (3-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps:
Formation of the Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction.
Introduction of the Spirocyclic Structure: The spirocyclic structure is introduced through a nucleophilic substitution reaction, where the spirocyclic amine reacts with an appropriate electrophile.
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
化学反応の分析
Types of Reactions
3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
科学的研究の応用
3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of 3’-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
類似化合物との比較
Comparison with Structural Analogs
Halogen-Substituted Derivatives
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-fluorophenyl)methanone
- Molecular Formula: C21H22FNO3
- Molecular Weight : 355.41 g/mol .
- Key Differences : Replacement of bromine with fluorine reduces molecular weight and alters electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bromine. This analog may exhibit improved pharmacokinetic profiles in drug discovery .
3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Positional Isomers and Substitution Variants
A. 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone
- CAS: Not explicitly listed; structurally analogous to .
- Ortho-substitution may hinder binding to planar active sites compared to para/meta positions .
(4-Bromophenyl)(8-methyl-3-phenyl-2-sulfanylidene-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone
- Such derivatives are explored in anticancer agents due to thione reactivity .
Pharmacologically Active Analogs
Sigma Receptor Ligands
- Example: (2-((4-Benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone (12a) . Activity: Acts as a σ2 receptor agonist (BS148), demonstrating selective toxicity against metastatic melanoma cells. Key Differences: The benzylpiperidine side chain enhances lipophilicity and receptor affinity compared to the bromophenyl variant .
Aldehyde Dehydrogenase Inhibitors
- Example: Quinoline-based derivatives (e.g., Compound 28 in ). Structure: Integrates a 1,4-dioxa-8-azaspiro[4.5]decane moiety with a quinoline core. Key Differences: The quinoline system enables π-π stacking with enzyme active sites, while the spirocyclic component stabilizes the bound conformation .
生物活性
The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, exhibits notable biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework and multiple functional groups. Its molecular formula is , with a molar mass of approximately 336.2 g/mol. The presence of both bromine and a dioxane moiety suggests potential interactions with biological targets.
Biological Activity Overview
-
Antitumor Activity :
- Studies have indicated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cells, indicating their potential as chemotherapeutic agents .
- Antimicrobial Properties :
- Neuroprotective Effects :
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Sigma Receptor Modulation : The compound acts as a ligand for sigma receptors, which are implicated in various neurological processes and cancer pathways . This interaction may enhance neuronal survival and inhibit tumor growth.
- Inhibition of Enzymatic Activity : The presence of the bromophenyl group is believed to enhance the compound's ability to inhibit specific enzymes involved in cancer cell proliferation .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of related compounds, researchers found that a derivative similar to this compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells. This suggests that modifications to the spirocyclic structure can enhance anticancer properties.
Case Study 2: Antimicrobial Activity
A recent investigation tested the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a broad-spectrum antimicrobial agent.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3-bromophenyl)methanone, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling a spirocyclic amine derivative with a brominated benzophenone precursor. For example, analogous compounds like (4-iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone are synthesized via Boc-protected intermediates and benzoyl chloride derivatives in dichloromethane under inert conditions . Yield optimization requires precise stoichiometric control (e.g., 1:1 molar ratio of reactants) and purification via column chromatography (e.g., SiO₂ with petroleum ether/ethyl acetate gradients) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) is critical for confirming spirocyclic and aromatic proton environments. For example, spirocyclic protons in related compounds exhibit distinct singlet peaks (δ 1.20–2.43 ppm for CH₃ and CH₂ groups) . LC-MS or HRMS (ESI-TOF) can validate molecular weight (e.g., observed m/z 381.0091 vs. calculated 381.0098 for a brominated spiro compound) . Purity assessment via HPLC using Chromolith or Purospher® columns with methanol/water gradients is recommended .
Q. How can environmental persistence or degradation pathways of this compound be preliminarily assessed?
- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for isolating the compound from aqueous matrices. Optimize protocols with 2 mL methanol conditioning, followed by sample loading at pH 7 and elution with 2-propanol . Degradation studies should include hydrolysis (varying pH with HCl/NaOH) and photolysis under UV light, tracking intermediates via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic methanone derivatives?
- Methodological Answer : Conflicting bioactivity may arise from conformational flexibility in the spirocyclic core. Employ computational modeling (DFT or molecular dynamics) to analyze energetically favored conformers. Validate with X-ray crystallography (e.g., CCDC-deposited structures for similar compounds in Acta Crystallographica ). Pair this with in vitro assays (e.g., enzyme inhibition kinetics) to correlate structure-activity relationships .
Q. How can the compound’s environmental fate be modeled in complex ecosystems?
- Methodological Answer : Adopt a tiered experimental design:
- Phase 1 : Determine logP (octanol-water partitioning) and soil adsorption coefficients (Kd) using shake-flask methods .
- Phase 2 : Simulate biodegradation in activated sludge (anaerobic digestion) and river water microcosms, monitoring parent compound depletion via SPE-LC-MS .
- Phase 3 : Use probabilistic modeling (e.g., USEtox) to predict bioaccumulation factors and ecological risks .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Spirocyclic compounds often exhibit poor crystallinity due to steric hindrance. Optimize crystallization via solvent screening (e.g., THF/ethyl acetate mixtures) and slow evaporation. For refractory cases, employ co-crystallization with halogen-bond acceptors (e.g., 1,4-diiodotetrafluorobenzene), leveraging the bromophenyl moiety’s halogen-bonding potential .
Key Methodological Notes
- Synthesis : Prioritize inert conditions (argon) and stoichiometric precision to avoid side reactions (e.g., over-acylation) .
- Analytics : Deactivate glassware with 5% DMDCS to prevent analyte adsorption during SPE .
- Environmental Studies : Include field samples (e.g., wastewater influent/effluent) to validate lab-based degradation models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
